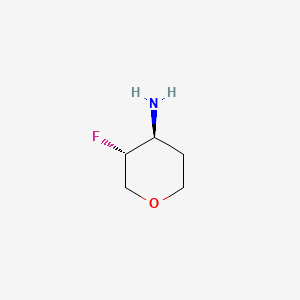

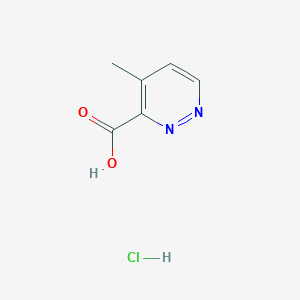

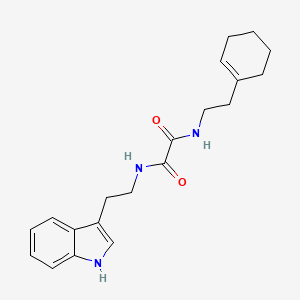

![molecular formula C26H29N3O3 B2761425 N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e CAS No. 919972-50-2](/img/structure/B2761425.png)

N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . Molecules having benzimidazole motifs have shown promising application in biological and clinical studies . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .

Molecular Structure Analysis

Benzimidazole is formed by the fusion of a benzene and an imidazole moiety . The numbering system according to the IUPAC is depicted in the referenced literature .

Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for their various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well as antidiabetic activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

A study highlighted the synthesis of a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showcasing significant antimicrobial and antioxidant activities. The research indicated that these compounds, by incorporating a heterocyclic ring and open-chain counterparts at the benzimidazole ring, yield potent biologically active compounds (Sindhe et al., 2016).

Photophysical Characteristics for Fluorescent Applications

Another investigation into the photophysical properties of 2-substituted benzimidazole derivatives, among others, revealed their potential in fluorescent applications. The study found that these compounds exhibit excited state intra-molecular proton transfer pathways, characterized by single absorption and dual emission properties, indicating their suitability for fluorescence-based applications (Padalkar et al., 2011).

Potential Antitumor Effects and Bioactivities

Research on N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has revealed its potential antitumor effects alongside excellent bioactivities, emphasizing the compound's therapeutic potential beyond its primary functions (Bin, 2015).

Exploration of Tautomerism

Studies have also delved into the tautomerism of benzimidazoles, exploring the behavior of 2-heteroarylbenzimidazoles in different solutions. This research provides insight into the chemical behavior and stability of such compounds, which is crucial for their application in various chemical and biological contexts (Lee et al., 1996).

Electrochemical Properties for Polymer Synthesis

The synthesis and electrochemical properties of a new benzimidazole derivative have been studied for its use as an acceptor unit in donor–acceptor–donor type polymers. The research demonstrates the compound's utility in developing polymers with specific optical and electronic properties, contributing to the field of material science (Ozelcaglayan et al., 2012).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives is diverse, depending on the specific derivative and its biological target. For example, some benzimidazole derivatives have been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

N-[1-[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-18-12-13-19(2)24(17-18)32-15-7-6-14-29-22-10-5-4-9-21(22)28-25(29)20(3)27-26(30)23-11-8-16-31-23/h4-5,8-13,16-17,20H,6-7,14-15H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFUNDHFFCNKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

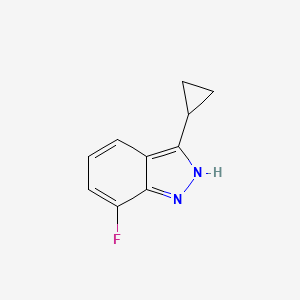

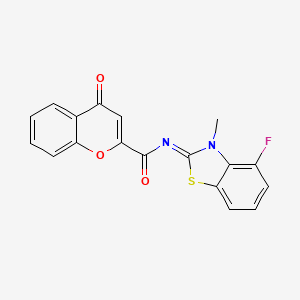

![2-Cyclopropyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2761347.png)

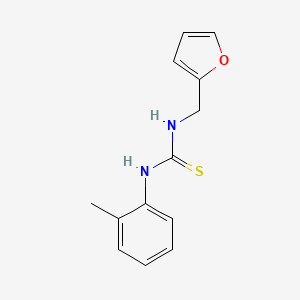

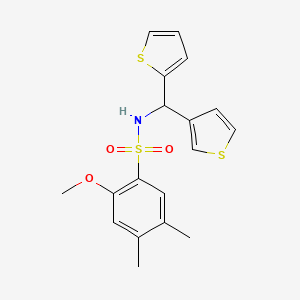

![3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2761350.png)

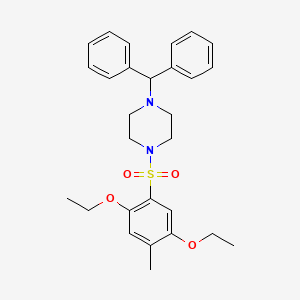

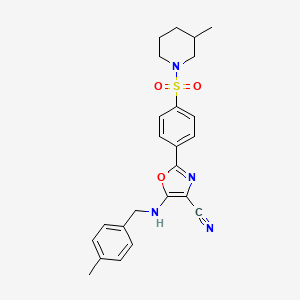

![2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2761351.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2761358.png)

![5-Styryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2761359.png)